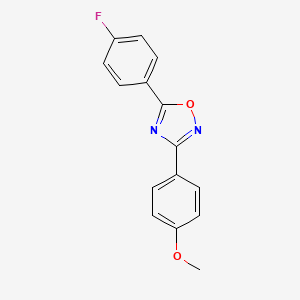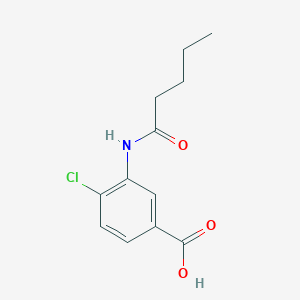![molecular formula C17H20O3 B5194642 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5194642.png)
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions.
作用機序
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 works by selectively blocking the β2-adrenergic receptors. These receptors are present in various tissues, including the lungs, heart, and skeletal muscles. When activated, β2-adrenergic receptors increase the production of cyclic AMP, which leads to relaxation of smooth muscles and increased heart rate. By blocking these receptors, 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 reduces the effects of β2-adrenergic receptor activation.
Biochemical and Physiological Effects
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has various biochemical and physiological effects. It reduces airway hyperresponsiveness in asthma and COPD patients by blocking the β2-adrenergic receptors in the lungs. It also reduces the heart rate and contractility in patients with heart failure by blocking the β2-adrenergic receptors in the heart. In addition, 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has several advantages for lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which means that it does not affect other receptors in the body. This makes it a useful tool for studying the specific effects of β2-adrenergic receptor activation. However, 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 has some limitations. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. It also has low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551. One area of research is to investigate the effects of 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 on β2-adrenergic receptor signaling in different tissues. Another area is to study the effects of 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 in animal models of various diseases, such as asthma, COPD, and heart failure. Additionally, research could focus on developing new β2-adrenergic receptor antagonists with improved pharmacokinetic properties and selectivity.
合成法
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 can be synthesized by reacting 3-(3-methoxyphenoxy)propylmagnesium bromide with 2-methylbenzyl chloride in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure 1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551.
科学的研究の応用
1-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene 118,551 is widely used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological conditions. It is used to investigate the role of β2-adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), heart failure, and other cardiovascular diseases. It is also used to study the effects of β2-adrenergic receptor antagonists on glucose metabolism, lipid metabolism, and insulin sensitivity.
特性
IUPAC Name |
1-methoxy-3-[3-(2-methylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-14-7-3-4-10-17(14)20-12-6-11-19-16-9-5-8-15(13-16)18-2/h3-5,7-10,13H,6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDQJPPLXVXDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B5194559.png)
![5-(2-thienyl)-3-(4-thiomorpholinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5194574.png)


![4-[3-(trifluoromethyl)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5194586.png)

![4-[(1-cyclopentyl-4-piperidinyl)oxy]-3-methoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5194592.png)
![1-(methylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5194604.png)
![1-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5194611.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5194618.png)

![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5194633.png)
![diethyl 5-({[3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5194641.png)